
4-(4-Ethoxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)azetidin-2-one is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is characterized by the presence of an ethoxyphenyl group attached to the azetidinone ring. β-lactams are well-known for their biological activities, particularly as antibiotics, and have been extensively studied for their synthetic and medicinal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Ethoxyphenyl)azetidin-2-one can be synthesized through the [2+2] cycloaddition reaction, also known as the Staudinger reaction. This involves the reaction of ketenes with imines. For instance, the condensation of 4-ethoxyaniline with an aldehyde in the presence of an acid activator such as diethyl chlorophosphate can yield the desired azetidinone . The reaction is typically carried out in dry solvents like dichloromethane, and the intermediate imines do not require isolation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: N-dearylated azetidinones are the major products formed during oxidative deprotection.
Substitution: Depending on the nucleophile used, different substituted azetidinones can be obtained.
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)azetidin-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Ethoxyphenyl)azetidin-2-one and its derivatives involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death of the bacteria.
Comparaison Avec Des Composés Similaires
4-(4-Ethoxyphenyl)azetidin-2-one can be compared with other β-lactam compounds such as:
Penicillins: These are β-lactams fused with a thiazolidine ring and are widely used as antibiotics.
Cephalosporins: These are β-lactams fused with a dihydrothiazine ring and have a broader spectrum of activity compared to penicillins.
Carbapenems: These are β-lactams with a fused pyrrolidine ring and are known for their resistance to β-lactamase enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties compared to other β-lactams.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-9-5-3-8(4-6-9)10-7-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
Clé InChI |
MUSCHAYOMNGTNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)

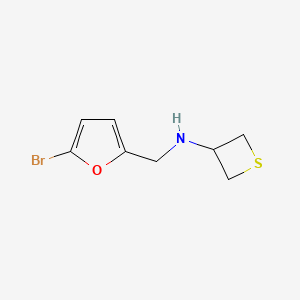
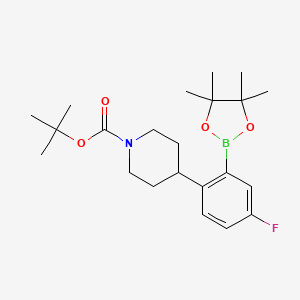
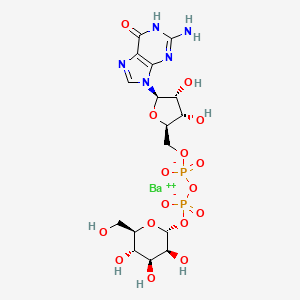
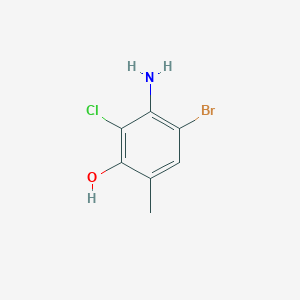
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
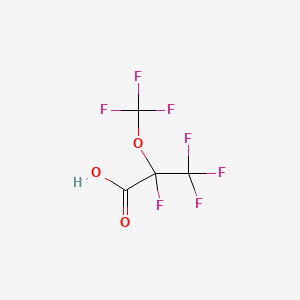
![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
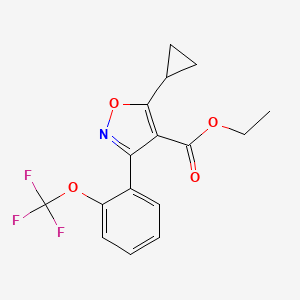
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
